Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
Description
The compound "Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-" is a nitrobenzene derivative featuring a tetrafluorinated cyclohexyl substituent at the meta position. This compound combines aromatic nitro functionality with a highly fluorinated alicyclic moiety, which may confer unique electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-8-5-9(14)12(16)10(11(8)15)6-2-1-3-7(4-6)17(18)19/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNUXFZRTIWLHK-PQENDOFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- (CAS No. 1609663-40-2) is a complex organic compound characterized by the presence of a nitro group and a tetrafluorocyclohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Chemical Formula : C₁₂H₁₁F₄NO₂
- Molecular Weight : 277.21 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 1
Biological Activity Overview
Benzene derivatives, particularly those containing nitro groups, are known for their diverse biological activities. The nitro group can significantly influence the pharmacological properties of compounds by altering their reactivity and interaction with biological targets.
Antimicrobial Activity
Nitro compounds are widely recognized for their antimicrobial properties. For instance, nitro-containing antibiotics such as metronidazole act by generating reactive intermediates that damage microbial DNA. In studies involving similar nitro derivatives:
- Mechanism of Action : Nitro groups undergo reduction in anaerobic conditions to form reactive species that bind to DNA, leading to cell death .
- Case Study Example : A study highlighted that certain nitrotriazole derivatives exhibited significant activity against Streptococcus mutans, with an inhibition zone diameter of 40.7 mm recorded for a Zn(II) complex .
Antitumoral Activity
Nitroaromatic compounds have been explored for their potential as anticancer agents due to their ability to target hypoxic tumor environments.
- Mechanism of Action : The presence of a nitro group in the C3 position of benzopyrans enhances their antitumoral effects by acting as hypoxia-activated prodrugs .
- Research Findings : Compounds with structural similarities to Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]- have shown promise in inhibiting cancer cell proliferation through various pathways .
Table 1: Summary of Biological Activities of Nitro Compounds
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Metronidazole | DNA damage via reactive intermediates |
| Antitumoral | Nitrobenzene derivatives | Hypoxia activation leading to selective cytotoxicity |
| Anti-inflammatory | Nitrobenzamide derivatives | Inhibition of iNOS and COX-2 |
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Research :
-
Toxicological Considerations :
- While exploring the biological activity of nitro compounds like Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, it is crucial to consider potential toxic effects.
- Nitrobenzene has been associated with various toxicological effects in animal models which necessitates careful evaluation in drug development contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
- Nitrobenzene Derivatives: The nitro group at the 1-position of the benzene ring is a strong electron-withdrawing group, which polarizes the aromatic ring and influences reactivity. Compared to non-nitrated analogs like rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (127, ), the nitro derivative exhibits reduced nucleophilicity but increased susceptibility to electrophilic substitution at ortho/para positions .
Fluorinated Cyclohexyl Moieties :
The (2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl group introduces significant steric bulk and polarity. Fluorination typically enhances thermal stability and lipophilicity. For example, rel-(3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol () lacks fluorine but shares a similar alicyclic scaffold; its density (1.732 g/cm³) and boiling point (410.8°C) suggest that fluorination in the target compound may further elevate these parameters due to increased molecular weight and intermolecular forces .
Stereochemical Considerations
The relative stereochemistry of the tetrafluorocyclohexyl group distinguishes this compound from simpler fluorinated analogs. For instance, rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) () also employs a bicyclic structure with defined stereochemistry, but the absence of fluorine limits its electronic effects.
Physicochemical Properties (Table 1)
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tetrafluorocyclohexyl moiety into aromatic systems?
- Methodology : Bromination of the cyclohexane precursor using -bromosuccinimide (NBS) in under reflux conditions (18–24 hours) is a common approach. Post-reaction purification involves solvent removal, extraction with dichloromethane (DCM), and drying with .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. The stereochemical integrity of the tetrafluorocyclohexyl group must be preserved during functionalization.
Q. How can researchers confirm the stereochemical configuration of the tetrafluorocyclohexyl substituent?
- Methodology : Use X-ray crystallography for unambiguous stereochemical assignment. For example, single-crystal analysis of related cyclohexane derivatives (e.g., dioxane analogs) has resolved configurations with -factors < 0.04 .
- Alternative Approaches : High-field -NMR (400–600 MHz) can distinguish axial/equatorial fluorine environments based on coupling constants () and chemical shifts.
Q. What purification techniques are effective for nitroaromatic intermediates with fluorinated substituents?
- Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:10 to 1:4) effectively separates polar nitro groups from non-polar fluorinated byproducts. Flash chromatography is preferred for air-sensitive intermediates .
- Troubleshooting : If decomposition occurs, employ cold chromatography (4°C) or stabilize the compound with radical inhibitors (e.g., BHT).
Advanced Research Questions
Q. How do electronic effects of the nitro and tetrafluorocyclohexyl groups influence regioselectivity in electrophilic substitution reactions?
- Methodology : Perform computational modeling (DFT at the B3LYP/6-311++G** level) to map electron density distribution. The nitro group’s strong electron-withdrawing nature directs electrophiles to meta/para positions, while fluorine’s inductive effects alter local steric environments .
- Experimental Validation : Compare experimental nitration products (HPLC-MS) with computational predictions to resolve discrepancies.
Q. What strategies address contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodology : Use HOESY NMR to identify through-space coupling between fluorine and aromatic protons. For example, axial fluorine atoms in the cyclohexyl group may cause splitting in adjacent nitrobenzene protons .
- Case Study : In related compounds, unexpected splitting was attributed to hindered rotation of the cyclohexyl ring, resolved by variable-temperature NMR (VT-NMR) .
Q. How can researchers design stability studies for nitro-fluorinated compounds under varying pH and temperature conditions?
- Protocol :
- Prepare solutions in buffered media (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis (λ = 270–320 nm for nitro groups) and LC-MS to detect hydrolysis or defluorination products .
- Critical Parameters : Include radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
